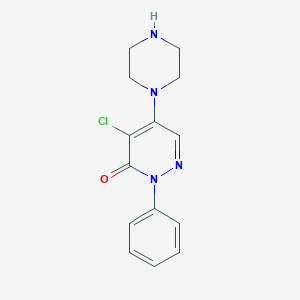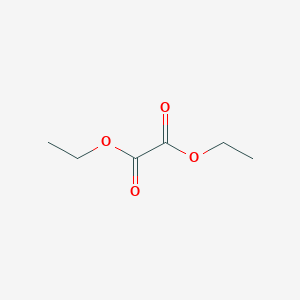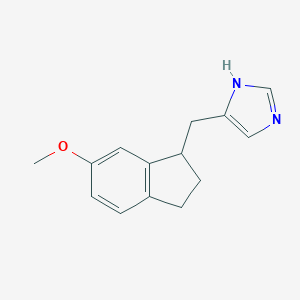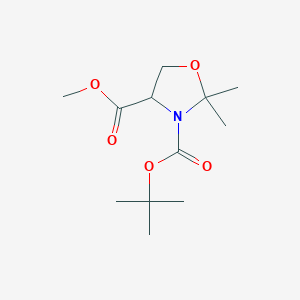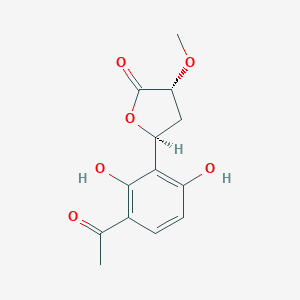
Antafumicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antafumicin A is a secondary metabolite produced by Streptomyces sp. MK498-98F1, a soil-dwelling bacterium. It belongs to the family of macrocyclic lactones and has shown promising potential as a novel antibiotic compound. Antafumicin A has been found to exhibit potent antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Mecanismo De Acción
The mechanism of action of antafumicin A is not fully understood. However, it is believed to inhibit bacterial cell wall biosynthesis by targeting the enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA). This enzyme is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurA, antafumicin A disrupts the cell wall synthesis, leading to bacterial death.
Efectos Bioquímicos Y Fisiológicos
Antafumicin A has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. Antafumicin A has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Antafumicin A has several advantages as a research tool. It exhibits potent antibacterial and antitumor activities, making it a promising candidate for the development of new antibiotics and anticancer drugs. Moreover, antafumicin A has immunosuppressive effects, which may have potential applications in the treatment of autoimmune diseases. However, antafumicin A has some limitations as a research tool. Its complex structure makes its synthesis challenging, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on antafumicin A. Firstly, further studies are needed to elucidate its mechanism of action. Secondly, the synthesis of antafumicin A needs to be optimized to improve its yield and purity. Thirdly, the potential of antafumicin A as a therapeutic agent for various diseases, including bacterial infections, cancer, and autoimmune diseases, needs to be explored further. Finally, the development of new derivatives of antafumicin A with improved antibacterial and antitumor activities may lead to the discovery of new drugs.
Conclusion
Antafumicin A is a promising antibiotic compound with potent antibacterial and antitumor activities. Its mechanism of action involves the inhibition of bacterial cell wall biosynthesis by targeting MurA. Antafumicin A has several biochemical and physiological effects, including the induction of apoptosis and the inhibition of pro-inflammatory cytokines. Although antafumicin A has some limitations as a research tool, it has several future directions for research, including the elucidation of its mechanism of action, the optimization of its synthesis, and the exploration of its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
Antafumicin A is a complex molecule with a unique structure. Its synthesis involves a series of steps, including fermentation, extraction, purification, and chemical modification. The fermentation process is carried out using Streptomyces sp. MK498-98F1, which is grown in a suitable medium under controlled conditions. The extracted crude product is then purified using various chromatographic techniques. Finally, chemical modification is carried out to obtain the desired compound.
Aplicaciones Científicas De Investigación
Antafumicin A has shown potential as a novel antibiotic compound in scientific research. Its antibacterial activity against Gram-positive bacteria, including Antafumicin A and VRE, makes it a promising candidate for the development of new antibiotics. Antafumicin A has also been found to exhibit antitumor activity against various cancer cell lines, including lung, colon, and breast cancer. Moreover, antafumicin A has been shown to have immunosuppressive effects, which may have potential applications in the treatment of autoimmune diseases.
Propiedades
Número CAS |
151271-54-4 |
|---|---|
Nombre del producto |
Antafumicin A |
Fórmula molecular |
C13H14O6 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
(3R,5S)-5-(3-acetyl-2,6-dihydroxyphenyl)-3-methoxyoxolan-2-one |
InChI |
InChI=1S/C13H14O6/c1-6(14)7-3-4-8(15)11(12(7)16)9-5-10(18-2)13(17)19-9/h3-4,9-10,15-16H,5H2,1-2H3/t9-,10+/m0/s1 |
Clave InChI |
FTMZAUPTWYKXKM-VHSXEESVSA-N |
SMILES isomérico |
CC(=O)C1=C(C(=C(C=C1)O)[C@@H]2C[C@H](C(=O)O2)OC)O |
SMILES |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
SMILES canónico |
CC(=O)C1=C(C(=C(C=C1)O)C2CC(C(=O)O2)OC)O |
Sinónimos |
4-(3-acetyl-2,6-dihydroxyphenyl)-2-methoxy-4-butanolide antafumicin A antafumicin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



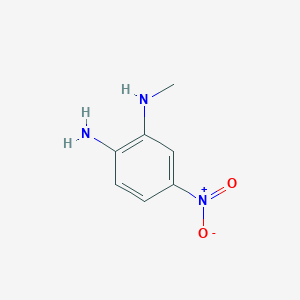
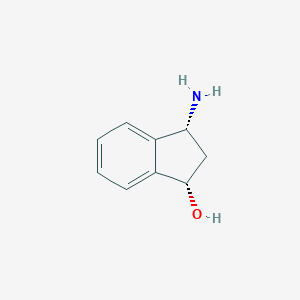
![5-[2-(Benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B127366.png)
![1-[(2R,4S,5R)-4-[Tert-butyl(dimethyl)silyl]oxy-5-(1,3-diphenylimidazolidin-2-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B127370.png)
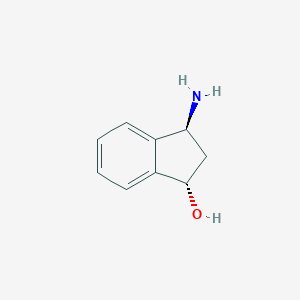
![Methyl 4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoate](/img/structure/B127376.png)
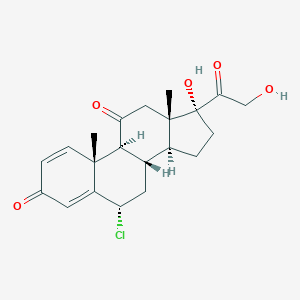

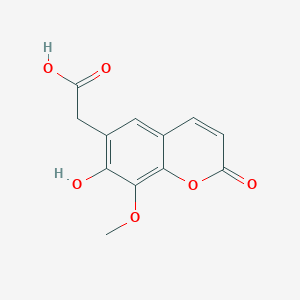
![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)
